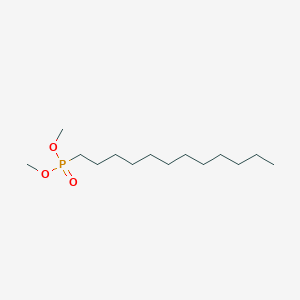

Dimethyl dodecylphosphonate

Description

Evolution of Phosphonate (B1237965) Chemistry within Organic Synthesis Research

The journey of phosphonate chemistry began with foundational discoveries that unlocked the synthesis of the crucial C-P bond. The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry. wikipedia.orgjk-sci.comchinesechemsoc.orgchemeurope.com This reaction typically involves the transformation of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate. nih.gov The mechanism proceeds through the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate product. wikipedia.orgjk-sci.comnih.gov

This initial breakthrough was followed by other significant synthetic methodologies. The Michaelis-Becker reaction, another key method, provides an alternative route to phosphonates. Further expanding the synthetic utility of these compounds, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding alkenes, predominantly with E-stereoselectivity. wikipedia.orgalfa-chemistry.comyoutube.com This reaction has become one of the most reliable methods for forming carbon-carbon double bonds in organic synthesis. nrochemistry.com The development of these fundamental reactions paved the way for the synthesis of a vast array of phosphonate-containing molecules with diverse functionalities. chinesechemsoc.org

Overview of Current Research Trajectories for Phosphonate Esters

The unique properties of phosphonate esters, particularly their stability and structural analogy to phosphates, have positioned them at the forefront of several research areas.

Medicinal Chemistry: Phosphonates are widely explored as bioisosteres of phosphates, meaning they can mimic the role of natural phosphates in biological systems while being resistant to hydrolysis. frontiersin.orgnih.govtandfonline.comfrontiersin.org This has led to the development of phosphonate-based drugs, including antivirals like Tenofovir and Adefovir. frontiersin.orgwikipedia.org A major research thrust is the use of phosphonate esters as prodrugs. The ester groups can mask the negatively charged phosphonic acid, improving cell permeability and oral bioavailability, before being cleaved inside the body to release the active drug. nih.govresearchgate.netnih.gov

Materials Science: The strong binding affinity of phosphonate groups to metal oxides has made them ideal for surface modification and the creation of advanced materials. nih.govacs.org Research is active in the development of self-assembled monolayers (SAMs) on various substrates, which can alter surface properties like wettability and corrosion resistance. researchgate.net Furthermore, metal phosphonates are used to construct porous hybrid materials with applications in catalysis, gas storage, and separation. nih.govrsc.org

Polymer Chemistry: Phosphonate ester monomers are being incorporated into polymers to impart specific functionalities. For instance, polymers containing phosphonate groups are investigated for applications as flame retardants and for creating advanced amphiphilic block copolymers through controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgresearchgate.net

Agrochemicals: Phosphonate-based compounds are used in agriculture as herbicides and plant growth regulators. wikipedia.orgresearchgate.net

Contextualizing Dimethyl Dodecylphosphonate within Contemporary Chemical Research

This compound, with its characteristic phosphonate ester group and a long twelve-carbon (dodecyl) alkyl chain, is a representative member of the dialkyl phosphonate class. Its structure makes it a valuable intermediate and building block in several of the research areas mentioned above.

The long alkyl chain imparts amphiphilic properties, suggesting its utility in systems where surface activity is important. Research has demonstrated the use of related long-chain alkyl phosphonates as surfactants for stabilizing nanoparticles and in emulsion polymerization. researchgate.net

Specifically, a structurally similar monomer, dimethyl(methacrylamido)dodecylphosphonate, has been synthesized and used in RAFT polymerization to create well-defined polymers. rsc.orgresearchgate.netresearchgate.net The "dodecyl" portion of the molecule is crucial for creating the long alkyl chain in the resulting polymer, while the "dimethyl phosphonate" end provides the polar, functional headgroup. These polymers, after hydrolysis of the methyl ester groups, can self-assemble into various nanostructures in solution. rsc.org Therefore, this compound is best understood not as an end-product itself, but as a key synthetic precursor for creating more complex, functional molecules and materials, particularly in the realm of polymer science and surface chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16693-57-5 |

|---|---|

Molecular Formula |

C14H31O3P |

Molecular Weight |

278.37 g/mol |

IUPAC Name |

1-dimethoxyphosphoryldodecane |

InChI |

InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3 |

InChI Key |

RPFRYQDHUIHAFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Dodecylphosphonate and Analogous Phosphonate Esters

Established Synthetic Pathways for Dimethyl Dodecylphosphonate

Traditional methods for the synthesis of this compound primarily involve the formation of the phosphonate (B1237965) ester bond through well-established chemical reactions. These pathways are known for their reliability and have been widely used in both laboratory and industrial settings.

Esterification Reactions of Dodecylphosphonic Acid Precursors

The direct esterification of dodecylphosphonic acid with methanol (B129727) represents a straightforward approach to obtaining this compound. This method involves the reaction of the phosphonic acid with an alcohol, often in the presence of a catalyst or a coupling agent, to facilitate the formation of the ester linkages.

Several general methods for the esterification of phosphonic acids have been reported, which can be applied to the synthesis of this compound. One such method involves the use of diazomethane, which provides a quantitative yield of the corresponding dimethyl ester from a phosphonic acid. tandfonline.com Another approach utilizes silica (B1680970) chloride as a reagent for the esterification of phosphonic acids with alcohols at room temperature. researchgate.net Additionally, uronium-based salts have been employed as coupling reagents for the efficient esterification of P(O)-OH compounds. researchgate.net While these methods are generally effective for various phosphonic acids, specific yield and detailed reaction conditions for the direct esterification of dodecylphosphonic acid with methanol are not extensively documented in the reviewed literature.

The reverse reaction, the hydrolysis of dialkyl phosphonates to phosphonic acids, is also a well-studied process. For instance, the hydrolysis of dimethyl methylphosphonate (B1257008) in hot-compressed water has been shown to yield methylphosphonic acid and methanol. researchgate.netchemrxiv.org The conditions for this reverse reaction can provide insights into the equilibrium and potential conditions required for the forward esterification reaction.

Direct Synthesis Routes from Phosphorus and Dodecyl Derivatives

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters and is a primary route for the preparation of this compound. nih.govwikipedia.orgjk-sci.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on an alkyl halide, like dodecyl bromide. nih.govwikipedia.orgjk-sci.com The reaction proceeds through a phosphonium (B103445) salt intermediate, which then dealkylates to form the desired phosphonate ester. wikipedia.org

A study on the thermal reaction between trimethyl phosphite and dodecyl bromide at 180-200°C demonstrated the formation of this compound. rsc.org Interestingly, this study also reported the formation of a significant side product, methyl dodecyl methylphosphonate, which constituted about 40% of the mixture. rsc.org This side product arises from an alkyl exchange reaction between the initially formed this compound and the dodecyl bromide reactant. rsc.org The use of microwave irradiation has been shown to improve the efficiency of the Michaelis-Arbuzov reaction, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

Another direct synthesis route involves the reaction of organometallic reagents with phosphorus oxychloride (POCl₃). A specific example is the synthesis of didodecyl dodecylphosphonate, where dodecylmagnesium bromide is reacted with POCl₃, followed by the addition of 1-dodecanol. mdpi.com This method allows for the direct incorporation of the dodecyl group from a Grignard reagent.

| Reactants | Product(s) | Reaction Conditions | Yield | Reference(s) |

| Trimethyl phosphite, Dodecyl bromide | This compound, Methyl dodecyl methylphosphonate | 180-200°C | Mixture of products | rsc.org |

| Dodecylmagnesium bromide, POCl₃, 1-Dodecanol | Didodecyl dodecylphosphonate | Anhydrous Et₂O, room temperature | Not specified | mdpi.com |

Advanced Catalytic Approaches in Phosphonate Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of phosphonate synthesis, various advanced catalytic approaches have been developed. These methods often employ novel catalysts and reaction media to achieve desired transformations under milder conditions.

Micellar Catalysis in Aqueous Media for α-Hydroxy Phosphonates

Micellar catalysis has emerged as a green and efficient approach for organic synthesis in aqueous media. Sodium dodecylphosphonate has been utilized as an anionic surfactant and micellar catalyst for the synthesis of α-hydroxy phosphonates. scilit.com This reaction involves the condensation of aldehydes with triethyl phosphite in water under reflux conditions. scilit.com The use of sodium dodecylphosphonate creates micelles in the aqueous medium, which act as microreactors, facilitating the reaction between the organic substrates. scilit.com This method offers several advantages, including the use of water as a solvent, clean reaction profiles, and high yields. scilit.com

Phase transfer catalysis (PTC) is another powerful technique for reactions involving immiscible phases. acenet.eduias.ac.in It has been successfully applied to the synthesis of long-chain n-alkylphosphonic acids from the corresponding alkyl bromides and red phosphorus in a multiphase system. researchgate.net Catalysts such as cetyltrimethylammonium bromide (CTAB) are used to transport the hydroxide (B78521) anions from the aqueous phase to the organic phase, where they react with the phosphorus and alkyl halide. acenet.eduresearchgate.net

Metal-Promoted Condensation Reactions Involving Dodecylphosphonates

Metal-based catalysts have been shown to be effective in promoting various condensation reactions. Zirconium dodecylphosphonate, a layered metal phosphonate, has been employed as a selective and constructive catalyst for the preparation of 2-alkyl benzoxazoles from aliphatic carboxylic acids and 2-aminophenol. scispace.comijcce.ac.ir The reaction is typically carried out under solvent-free conditions at elevated temperatures. scispace.comijcce.ac.ir Zirconium dodecylphosphonate has also been used to promote the synthesis of xanthene derivatives through the condensation of aldehydes with β-naphthol or dimedone in green media. scilit.comexaly.comresearchgate.net The catalytic activity of zirconium dodecylphosphonate is attributed to its acidic properties and its layered structure, which can provide a suitable environment for the condensation reaction to occur. scispace.comijcce.ac.ir

| Catalyst | Reactants | Product | Reaction Conditions | Yield | Reference(s) |

| Zirconium dodecylphosphonate (20 mol%) | 2-Aminophenol, Propionic acid | 2-Ethylbenzoxazole | Solvent-free, 100°C, 2h | High | scispace.com |

| Zirconium dodecylphosphonate | Aldehydes, β-Naphthol/Dimedone | Xanthene derivatives | Green media | Not specified | scilit.comexaly.comresearchgate.net |

Influence of Catalyst Structure and Reaction Conditions

The structure of the catalyst and the reaction conditions play a crucial role in determining the efficiency and selectivity of phosphonate synthesis. In the Michaelis-Arbuzov reaction, the reactivity of the alkyl halide follows the order RI > RBr > RCl. jk-sci.com The choice of solvent can also significantly impact the reaction rate and outcome. rsc.org

In catalytic systems, the nature of the catalyst is paramount. For instance, in the synthesis of long-chain alkylphosphonic acids using phase transfer catalysis, the efficiency of the catalyst depends on its ability to transfer the reactive species between the phases. acenet.eduresearchgate.net The structure of the metal phosphonate catalyst, such as the layered arrangement in zirconium dodecylphosphonate, influences its catalytic activity by providing active sites and a specific reaction environment. scispace.comijcce.ac.ir

Reaction conditions such as temperature, solvent, and catalyst loading are critical parameters that need to be optimized for each synthetic route. For example, in the synthesis of 2-alkyl benzoxazoles catalyzed by zirconium dodecylphosphonate, the reaction proceeds efficiently under solvent-free conditions at 100°C, while lower temperatures or the use of certain solvents can hinder the reaction. scispace.com Similarly, in the synthesis of α-hydroxy phosphonates using micellar catalysis, the concentration of the surfactant catalyst needs to be above its critical micelle concentration (CMC) to be effective. scilit.com

Polymerization Strategies Incorporating this compound Moieties

The incorporation of phosphonate functional groups, such as those found in this compound and its analogs, into polymeric structures imparts valuable properties like adhesion and flame retardancy. Advanced polymerization techniques are employed to synthesize polymers containing these moieties with controlled architectures and properties. These strategies primarily involve the polymerization of phosphonate-containing monomers or the grafting of phosphonate polymers onto existing backbones.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of Phosphonate-Containing Monomers

Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that enables the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.org The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active (propagating) radical chains and dormant polymeric RAFT agent species. wikipedia.org This technique has been successfully applied to a variety of functional monomers, including those containing phosphonate esters.

The polymerization of phosphonate-bearing monomers via RAFT allows for the creation of novel phosphorus-based materials. researchgate.net For instance, the RAFT polymerization of dimethyl(methacrylamido)dodecylphosphonate (DMADP-(OMe)2), an analog of this compound functionalized with a polymerizable methacrylamide (B166291) group, has been successfully achieved. rsc.org This polymerization was effectively controlled using either a dithioester or a trithiocarbonate (B1256668) as the CTA. rsc.org Similarly, researchers have reported the controlled RAFT polymerization of other phosphonate monomers like dimethyl(methacryloyloxy)methyl phosphonate (MAPC1). researchgate.net In this case, 2-cyano-2-propyl-benzodithioate proved to be an efficient controlling agent for the polymerization of methacrylate (B99206) esters containing phosphonate derivatives. researchgate.net

The choice of solvent can influence the control over the polymerization. Studies on MAPC1 demonstrated that solvent polarity affects the polymerization rate and the occurrence of side reactions. researchgate.net While low-polarity solvents led to slow rates and termination reactions, very high-polarity solvents resulted in rapid polymerization but also undesirable transfer reactions. researchgate.net The versatility of RAFT also permits the direct polymerization of unprotected phosphonic acid monomers, such as vinylphosphonic acid (VPA), in aqueous media using xanthate transfer agents, which broadens the scope for creating water-soluble polyphosphonates. rsc.org

Controlled Molecular Weight and Dispersity in Phosphonate Polymer Systems

A key advantage of RAFT polymerization is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, quantified by the dispersity index (Đ = Mw/Mn). wikipedia.org In an ideal controlled polymerization, the molecular weight increases linearly with monomer conversion, and the dispersity remains low (typically Đ < 1.5).

This level of control has been demonstrated in the RAFT polymerization of various phosphonate-containing monomers. For dimethyl(methacrylamido)dodecylphosphonate (DMADP-(OMe)2), polymers with a range of molecular weights were synthesized in a controlled manner, consistently yielding low dispersities (Đ < 1.3). rsc.org Likewise, the polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) in DMF at 70 °C produced polymers with molecular weights ranging from 8,000 to 24,000 g·mol⁻¹ with good control. researchgate.net

Kinetic studies confirm the controlled nature of these polymerizations. A linear evolution of ln([M]₀/[M]t) versus time indicates pseudo-first-order kinetics, and the linear increase of Mn with monomer conversion while maintaining low Đ values is characteristic of a well-controlled radical polymerization process. acs.org This precision allows for the synthesis of block copolymers by using a phosphonate-containing polymer as a macro-CTA for subsequent chain extension with a different monomer. researchgate.netacs.org

| Monomer | CTA | Conditions | Target Mn (g·mol⁻¹) | Experimental Mn (g·mol⁻¹) | Dispersity (Đ) | Conversion (%) | Ref |

| DMADP(OMe)₂ | Dithioester | DMSO, 80°C | 3300 | 2250 | 1.18 | 51 | rsc.org |

| DMADP(OMe)₂ | Trithiocarbonate | DMSO, 80°C | 10000 | 4600 | 1.17 | 42.5 | rsc.org |

| MAPC1 | CPDB | DMF, 70°C | 8000 | 8000 | 1.25 | 92 | researchgate.net |

| MAPC1 | CPDB | DMF, 70°C | 16000 | 17000 | 1.24 | 93 | researchgate.net |

| pCF₂MA | CTP | DMF, 70°C | 13000 | 12300 | 1.13 | 91 | rsc.org |

Table 1: Examples of Controlled RAFT Polymerization of Phosphonate-Containing Monomers.

Grafting Approaches for Polymer-Phosphonate Hybrids

Hybrid materials incorporating phosphonate polymers can be synthesized by grafting the polymer chains onto a substrate or another polymer backbone. This creates materials that combine the properties of the phosphonate moiety with those of the substrate material. The two primary strategies for this are "grafting-from" and "grafting-to". nist.govmdpi.com

The "grafting-from" approach, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator sites that have been immobilized on a surface. nist.gov This method can achieve high grafting densities. mdpi.com An example is the anionic polymerization of diethyl vinylphosphonate (B8674324) (DEVP) initiated from lithiated sites on a poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) or polysulfone backbone. acs.orgrsc.org This process yields a graft copolymer where poly(vinylphosphonic acid) chains are attached to the PPO or polysulfone backbone after hydrolysis. acs.orgrsc.org Surface-initiated RAFT (SI-RAFT) has also been used to graft poly(vinylphosphonic acid) from the surface of metal-organic frameworks (MOFs), creating advanced proton-conducting hybrid materials. researchgate.net

The "grafting-to" approach involves the attachment of pre-synthesized, end-functionalized polymer chains onto a surface. mdpi.com This method allows for thorough characterization of the polymer before attachment but may result in lower grafting densities compared to the "grafting-from" technique. A recent study demonstrated a modular "grafting-to" pathway where poly(diethyl vinylphosphonates) with a terminal alkyne group were attached to azide-functionalized, dopamine-coated gold nanoparticles via a click chemistry reaction. rsc.org This created stable, well-distributed colloids. rsc.org Other methods include the chemical modification of existing polymers, such as the functionalization of chloromethylated polystyrene-divinylbenzene resins with phosphonate groups through the Michaelis-Becker reaction. researchgate.net

| Grafting Method | Polymer Grafted | Substrate | Key Finding | Ref |

| Grafting-from (Anionic) | Poly(diethyl vinylphosphonate) | Lithiated Polysulfone | Created densely phosphonated, phase-separated copolymers. | acs.org |

| Grafting-from (Anionic) | Poly(diethyl vinylphosphonate) | Lithiated PPO | Good control over grafting density and copolymer composition. | rsc.org |

| Grafting-from (SI-RAFT) | Poly(vinylphosphonic acid) | UiO-66 MOF | Produced hybrid material with high proton conductivity. | researchgate.net |

| Grafting-to (Click Chemistry) | Poly(diethyl vinylphosphonate) | Dopamine-coated Au Nanoparticles | Modular pathway to covalently tether polymers to nanoparticles. | rsc.org |

| Chemical Modification | Diethyl phosphonate | Polystyrene-divinylbenzene | Simple and efficient functionalization via Michaelis-Becker reaction. | researchgate.net |

Table 2: Summary of Grafting Approaches for Polymer-Phosphonate Hybrids.

Advanced Spectroscopic and Analytical Characterization of Dimethyl Dodecylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate (B1237965) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Dimethyl dodecylphosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton environments within the dodecyl chain and the methoxy (B1213986) groups attached to the phosphorus atom.

The protons of the two methoxy groups (-OCH₃) typically appear as a doublet due to coupling with the phosphorus-31 nucleus. This P-H coupling is a characteristic feature of phosphonates. The protons of the long dodecyl alkyl chain give rise to a series of signals. The α-methylene protons (P-CH₂-) are coupled to the phosphorus atom, resulting in a complex multiplet. The numerous methylene (B1212753) groups (-CH₂-) within the core of the dodecyl chain often overlap, producing a broad multiplet, while the terminal methyl group (-CH₃) appears as a distinct triplet.

| Proton Environment | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |

| Terminal CH₃ (dodecyl) | ~0.88 | Triplet (t) | |

| (CH₂)₁₀ (dodecyl) | ~1.26 | Multiplet (m) | |

| α-CH₂ (next to P) | ~1.6-1.8 | Multiplet (m) | |

| OCH₃ | ~3.7 | Doublet (d) | ³JPH ≈ 11 Hz |

This table presents typical ¹H NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. stackexchange.com In the ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a distinct signal.

The carbon atoms of the methoxy groups (-OCH₃) will appear as a doublet due to coupling with the phosphorus atom (²JPC). The carbon atoms of the dodecyl chain will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (JPC) decreasing as the distance from the phosphorus atom increases. The α-carbon (P-CH₂) will show the largest C-P coupling, followed by the β-carbon, and so on down the alkyl chain.

| Carbon Environment | Typical Chemical Shift (δ) in ppm | Coupling Constant (J) |

| Terminal CH₃ (dodecyl) | ~14 | |

| (CH₂)₁₀ (dodecyl) | ~22-32 | |

| α-CH₂ (next to P) | ~25-30 | ¹JPC |

| β-CH₂ (dodecyl) | ~22-25 | ²JPC |

| OCH₃ | ~52 | ²JPC |

This table presents typical ¹³C NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Phosphorus-31 NMR (³¹P NMR) is a highly specific and sensitive technique for characterizing organophosphorus compounds. tandfonline.com Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and informative signals. huji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, making ³¹P NMR an excellent tool for identifying phosphonates. researchgate.net

For this compound, the ³¹P NMR spectrum typically shows a single resonance in the characteristic region for phosphonates. The exact chemical shift can provide information about the nature of the substituents on the phosphorus atom. In proton-coupled ³¹P NMR spectra, the signal will be split into a complex multiplet due to coupling with the protons of the methoxy and α-methylene groups. However, proton-decoupled spectra are more common, showing a single sharp peak for this compound. The typical chemical shift range for dialkyl alkylphosphonates is between +25 and +35 ppm (relative to 85% H₃PO₄).

| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| ³¹P | +30 to +34 | Relative to 85% H₃PO₄. The exact shift is influenced by solvent and concentration. |

This table presents typical ³¹P NMR data for this compound.

Solvent Effects on NMR Spectral Properties

The choice of solvent can significantly influence NMR spectra. tandfonline.com Solvent molecules can interact with the solute, leading to changes in chemical shifts and coupling constants. researchgate.net These interactions can be due to factors such as solvent polarity, hydrogen bonding capabilities, and magnetic anisotropy. For this compound, using solvents of varying polarity (e.g., chloroform-d, methanol-d₄, benzene-d₆) can cause noticeable shifts in the proton, carbon, and phosphorus resonances. Aprotic solvents generally have a minimal effect on the ³¹P chemical shift, whereas protic solvents can cause a downfield shift due to hydrogen bonding interactions with the phosphoryl oxygen. tandfonline.com This sensitivity to the solvent environment can be exploited to resolve overlapping signals or to probe intermolecular interactions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent bands include:

P=O stretching: A very strong and sharp absorption band is typically observed in the region of 1230-1260 cm⁻¹, which is characteristic of the phosphoryl group in phosphonates.

P-O-C stretching: Strong absorptions corresponding to the P-O-C linkages are usually found in the 1030-1060 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations from the dodecyl and methyl groups appear as strong bands in the 2850-2960 cm⁻¹ range.

C-H bending: Bending vibrations for the CH₂ and CH₃ groups are observed in the 1370-1470 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| P=O stretch | 1230 - 1260 | Very Strong, Sharp |

| C-H bend (alkyl) | 1370 - 1470 | Medium |

| P-O-C stretch | 1030 - 1060 | Strong |

This table presents typical FTIR absorption bands for this compound. The exact positions and intensities can vary based on the sample preparation and physical state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. etamu.edunih.gov

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu For trace analysis of this compound, tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by reducing matrix interference. fu-berlin.de

In a typical GC-MS analysis, the this compound molecule would first be separated from other components on a GC column. Upon entering the mass spectrometer, it undergoes ionization, most commonly electron ionization (EI), which generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

While a specific mass spectrum for this compound is not published, the fragmentation of a close analogue, Dimethyl methylphosphonate (B1257008) (DMMP, C₃H₉O₃P), provides insight into the expected fragmentation pathways. nist.gov The primary fragmentation would involve cleavage of the P-C and P-O bonds. For this compound (C₁₄H₃₁O₃P, Molecular Weight: 278.37 g/mol ), key fragmentation patterns would include the loss of alkoxy groups and cleavage of the long alkyl chain.

Table 2: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway | Source of Prediction |

|---|---|---|---|

| 278 | [C₁₄H₃₁O₃P]⁺ | Molecular Ion (M⁺) | Calculated |

| 263 | [M - CH₃]⁺ | Loss of a methyl radical | General Fragmentation Patterns libretexts.org |

| 247 | [M - OCH₃]⁺ | Loss of a methoxy radical | nist.gov |

| 125 | [P(O)(OCH₃)₂H]⁺ | Cleavage of the P-C bond with H rearrangement | nist.gov |

| 109 | [P(O)(OCH₃)(OH)]⁺ | McLafferty-type rearrangement and cleavage | General Fragmentation Patterns miamioh.edu |

| 95 | [P(O)(OH)₂]⁺ | Loss of both methoxy groups and alkyl chain | nist.gov |

This table is predictive, based on data from analogous compounds and established fragmentation principles.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for the study of non-covalent supramolecular assemblies in the gas phase. nih.govuni-halle.de Research has demonstrated the use of ESI-MS to investigate the binding of phosphonate anions within supramolecular coordination complexes, such as "nanojars". ualberta.ca

In one study, the binding of various phosphonate anions, including n-dodecylphosphonate (the dealkylated form of this compound), within self-assembled copper-pyrazolate nanojars was explored. ualberta.ca ESI-MS was used to identify the stoichiometry and stability of these host-guest complexes. The spectra revealed the formation of complexes with the general formula [RPO₃⊂{cis-Cu(II)(μ-OH)(μ-pz)}n]²⁻, where 'R' is the n-dodecyl group and 'n' typically ranges from 27 to 31. ualberta.ca This demonstrates the capability of mass spectrometry to confirm the encapsulation of the dodecylphosphonate anion within the nanojar cavity, providing crucial information on molecular recognition and binding that is not accessible by other techniques alone. fu-berlin.degla.ac.uk

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for the separation, identification, and purity assessment of chemical compounds.

Gas chromatography is highly effective for the analysis of volatile and thermally stable organophosphorus compounds. dtic.mil For the selective detection of this compound, Nitrogen-Phosphorus Detectors (NPD) and Flame Photometric Detectors (FPD) are superior to less specific detectors. nemi.govwikipedia.org

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.combiotage.com It operates based on the principle of thermionic emission from an alkali metal bead. As a phosphorus-containing analyte like this compound elutes from the GC column and passes over the hot bead, it increases the thermionic emission, generating a current that is proportional to the amount of the analyte. wikipedia.org This provides high sensitivity and selectivity against a hydrocarbon-rich background matrix. ualberta.ca

The Flame Photometric Detector (FPD) is also highly selective for phosphorus (and sulfur) containing compounds. uni-konstanz.de In the FPD, the column effluent is burned in a hydrogen-rich flame. Phosphorus compounds emit light at a characteristic wavelength (526 nm), which is isolated by an optical filter and measured by a photomultiplier tube. uni-konstanz.de This allows for the sensitive and specific detection of this compound, even in complex samples. dtic.mildtic.mil

Table 3: GC Conditions for Analysis of Alkyl Phosphonates

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Fused-silica capillary (e.g., 5% phenyl-methylpolysiloxane) | d-nb.info |

| Injector Temp. | 250 °C | d-nb.info |

| Detector Temp. | 250-300 °C (NPD or FPD) | d-nb.info |

| Carrier Gas | Helium or Hydrogen | uni-konstanz.de |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | General GC Practice |

This table provides typical parameters for the GC analysis of related organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net For this compound, a long-chain alkyl phosphonate, reversed-phase HPLC (RP-HPLC) is the most appropriate mode. nih.gov

In RP-HPLC, a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase. hplc.euhplc.eu The separation of this compound would be based on its hydrophobic interactions with the stationary phase. Due to its long dodecyl chain, it would be strongly retained on a C18 column. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the organic solvent (acetonitrile or methanol), would be necessary to elute the compound in a reasonable time with good peak shape. nih.govnih.gov

Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore. sielc.comsepscience.com If coupled with mass spectrometry (LC-MS), it would provide both separation and definitive identification.

Table 4: Illustrative RP-HPLC Method for Long-Chain Alkyl Phosphonates

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sielc.com |

| Gradient | 20% B to 100% B over 20 minutes | Illustrative |

| Flow Rate | 1.0 mL/min | General HPLC Practice |

| Detector | ELSD, CAD, or MS | sielc.com |

This table illustrates a potential starting method for the HPLC analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of the precise three-dimensional arrangement of atoms in the solid state for this compound remains an area for future research. However, the application of single-crystal X-ray crystallography would provide definitive insights into its molecular architecture.

X-ray crystallography is a powerful analytical technique used to determine the exact arrangement of atoms within a crystalline solid. wikipedia.orgnumberanalytics.comanton-paar.com The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. news-medical.netnih.govcarleton.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnews-medical.net From this map, the precise position of each atom can be deduced, yielding a wealth of structural information. creative-biostructure.comuwaterloo.ca

Should a suitable single crystal of this compound be grown and analyzed, X-ray crystallography would provide key structural parameters. This includes the determination of the unit cell dimensions, which are the fundamental repeating units of the crystal lattice, and the assignment of the crystal system and space group, which describe the symmetry of the crystal. nih.govcarleton.edu

Furthermore, this technique would allow for the precise measurement of intramolecular features, such as the lengths of all covalent bonds and the angles between them. creative-biostructure.comuwaterloo.ca The conformation of the flexible dodecyl chain and the geometry around the phosphorus center would be unequivocally established. This level of detail is crucial for understanding the molecule's shape and how it packs in the solid state. anton-paar.com

The primary challenge in the X-ray crystallographic analysis of this compound lies in the growth of high-quality single crystals suitable for diffraction experiments. numberanalytics.comnews-medical.net As an amphiphilic molecule, possessing a polar phosphonate head group and a nonpolar dodecyl tail, crystallization can be particularly challenging. nih.govcreative-biostructure.com The dual nature of the molecule can lead to the formation of micelles or other aggregated states in solution, which can hinder the ordered molecular packing required for a single crystal. creative-biostructure.commdpi.com Overcoming this often requires extensive screening of crystallization conditions, including solvents, temperature, and precipitation techniques, to favor the formation of a well-ordered crystalline lattice over amorphous solids or microcrystalline powders. mdpi.com While powder X-ray diffraction can provide some structural information for microcrystalline materials, it typically does not yield the atomic-level resolution of a single-crystal study. iastate.eduacs.org

Below are illustrative tables representing the type of data that would be obtained from a successful single-crystal X-ray diffraction study of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₃₁O₃P |

| Formula Weight | 278.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1720 |

Table 2: Hypothetical Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| P=O | 1.48 |

| P-O(CH₃) | 1.58 |

| P-C | 1.80 |

Table 3: Hypothetical Selected Bond Angles for this compound

| Angle | Degrees (°) |

|---|---|

| O=P-O(CH₃) | 115.0 |

| O=P-C | 118.0 |

| O(CH₃)-P-C | 105.0 |

Theoretical and Computational Chemistry of Dimethyl Dodecylphosphonate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of molecular systems. For dimethyl dodecylphosphonate (DMDP), these computational tools provide insights into its behavior at the atomic level, which is crucial for understanding its properties and potential applications.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organophosphorus compounds. DFT calculations are employed to study electronic structure, assign spectral features, and visualize molecular orbitals. For instance, in studies of related phosphonate (B1237965) systems, DFT has been used to analyze interactions with other molecules and surfaces. While direct DFT studies on this compound are not extensively detailed in the provided results, the methodology's application to similar molecules like dimethyl methylphosphonate (B1257008) (DMMP) showcases its utility. In such cases, DFT is used to probe occupied valence and core levels, as well as unoccupied states, providing a comprehensive picture of the molecule's electronic landscape. These calculations are often benchmarked against experimental data from techniques like gas-phase photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to ensure accuracy.

The reliability of DFT results is highly dependent on the choice of functional and basis set. Different functionals may be tested to find the one that best reproduces experimental values or higher-level theoretical benchmarks. For example, studies on the hydrolysis of dimethylphosphate have benchmarked a total of 52 functionals to find the most accurate reaction pathways. The insights gained from DFT calculations on analogous systems can be extrapolated to understand the reactivity and electronic behavior of the dodecyl chain in DMDP.

| System | Focus of DFT Study | Key Findings | Reference |

|---|---|---|---|

| Dimethyl methylphosphonate (DMMP) | Electronic structure, spectral assignment, molecular orbital visualization | Probed occupied valence/core levels and unoccupied states; compared with experimental spectra. | |

| Dimethylphosphate | Hydrolysis reaction pathways | Benchmarked 52 different functionals to determine the most accurate mechanism. | |

| Sodium methyl dodecylphosphonate | Anion-π interactions | Confirmed the intrinsic anion-π interactions with a host molecule. | |

| Pyridinyl and Pyrimidinyl Phosphonates | Electronic structure, absorption spectra, non-linear optical analysis | Investigated electronic properties and potential for antimicrobial applications. |

To achieve higher accuracy, more computationally intensive ab initio methods are utilized. These methods provide a more rigorous treatment of electron correlation, which is often crucial for accurately describing chemical phenomena.

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock theory provides a good starting point for more advanced calculations by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it serves as the basis for methods like Møller-Plesset perturbation theory and Coupled Cluster theory. HF calculations can be used to determine orbital energies and initial geometries for more complex computations.

Møller–Plesset Perturbation Theory (MPPT): MPPT is a widely used method to improve upon the Hartree-Fock approximation by including electron correlation effects. Second-order Møller-Plesset perturbation theory (MP2) is a common choice that offers a good balance between accuracy and computational cost. For systems where electron correlation is significant, higher orders like MP3 and MP4 can be employed. The performance of MPPT can sometimes be erratic, and its convergence must be carefully assessed.

Coupled Cluster (CC) Theory: Coupled Cluster theory is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. Methods like CCSD (Coupled Cluster with Single and Double excitations) and the even more accurate CCSD(T) (which includes a perturbative treatment of triple excitations) are capable of providing results that are very close to experimental values. Due to its high computational cost, which scales polynomially with system size, its application to a molecule as large as this compound would be challenging but could be performed on truncated models to understand specific interactions.

| Method | Description | Strengths | Limitations |

|---|---|---|---|

| Hartree-Fock (HF) | Approximates the many-electron wavefunction using a single Slater determinant. | Provides a good starting point for other methods; computationally less expensive than correlated methods. | Neglects electron correlation. |

| Møller–Plesset Perturbation Theory (MPPT) | Adds electron correlation to the HF theory as a perturbation. MP2 is a common level. | Systematically improvable; offers a good balance of cost and accuracy at lower orders. | The perturbation series can converge slowly or even diverge. |

| Coupled Cluster (CC) Theory | Provides a highly accurate treatment of electron correlation through an exponential cluster operator. | Considered the "gold standard" for accuracy; size-extensive. | High computational cost, scaling steeply with system size. |

Computational studies on dodecylphosphonate frameworks often focus on their assembly and use in materials like metal-organic frameworks (MOFs). These studies leverage computational modeling to predict stable structures and properties. For example, computational screening can identify ultrastable MOF

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms provides the fundamental framework for understanding and controlling chemical transformations. For organophosphorus compounds such as this compound, computational chemistry offers powerful tools to investigate complex reaction pathways, identify transient species, and quantify the energetic factors that govern reaction outcomes. smu.edu These theoretical approaches can augment experimental studies, which may be complicated by rapid reaction kinetics or the presence of multiple competing pathways. wikipedia.org By modeling reactions at a molecular level, computational methods can provide a detailed picture of bond-forming and bond-breaking processes, guiding the rational design of more efficient synthetic routes. smu.edulibretexts.org

Potential Energy Surface Scanning and Transition State Analysis

Understanding the mechanism of a chemical reaction requires mapping the energetic landscape that connects reactants to products. The potential energy surface (PES) is a fundamental concept in chemistry that represents the potential energy of a collection of atoms as a function of their geometric positions. utexas.edu For a chemical reaction, the pathway of lowest energy on this surface is known as the minimum energy reaction path. Key points along this path include energy minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which are known as transition states. researchgate.net

Potential energy surface scanning is a computational technique used to explore this landscape. utexas.edu In a "relaxed" PES scan, one or more geometric coordinates (such as a bond length or angle) are systematically varied, and at each step, the energy of the system is minimized with respect to all other coordinates. libretexts.org This process generates an energy profile along a chosen reaction coordinate, allowing for the identification of the high-energy transition state that separates reactants from products.

Once a transition state structure is located, transition state theory (TST) can be applied to estimate the rate constant of the reaction. wikipedia.orgnih.gov TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). wikipedia.org The rate is then determined by the free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. researchgate.netfrontiersin.org Quantum chemical calculations can accurately determine the geometries and energies of both the reactants and the transition state, thereby providing a calculated value for ΔG‡.

For a reaction such as the final alkylation step in the synthesis of this compound, computational analysis would focus on the key bond-forming event. For example, in a Michaelis–Arbuzov type reaction, this would be the nucleophilic attack of the phosphite (B83602) on the alkyl halide. A PES scan would typically model the approach of the reactants and the progressive formation of the new P-C bond while the C-halide bond breaks. The analysis provides crucial data on the structure and stability of the transition state.

| Parameter | Value | Description |

|---|---|---|

| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | The free energy barrier that must be overcome for the reaction to proceed. |

| Activation Enthalpy (ΔH‡) | 15.2 kcal/mol | The enthalpy difference between the transition state and the reactants. |

| Activation Entropy (TΔS‡) | -7.3 kcal/mol | The change in order/disorder at the transition state; a negative value indicates a more ordered transition state, typical for bimolecular reactions. |

| Key Bond Distance (P---C) | 2.25 Å | The length of the partially formed phosphorus-carbon bond in the transition state. |

| Key Bond Distance (C---Br) | 2.35 Å | The length of the partially broken carbon-bromine bond in the transition state. |

Note: The data in Table 1 is representative for a generic phosphonate synthesis and serves for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.

Quantum Chemistry-Aided Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler precursor molecules through a series of "disconnections," which represent the reverse of known chemical reactions. rsc.org While traditionally guided by established chemical principles and heuristics, this process can be significantly enhanced by computational methods.

Quantum Chemistry-Aided Retrosynthetic Analysis (QCaRA) is an approach that uses quantum mechanical calculations to explore and validate synthetic pathways. rsc.org Instead of being limited to known reaction templates, QCaRA can generate extensive networks of elementary reaction steps, tracing pathways from a target product back to potential reactants. researchgate.net For each proposed disconnection or synthetic step, quantum chemistry can be used to calculate the reaction thermodynamics (e.g., ΔG_rxn) and kinetics (e.g., activation barriers), providing a quantitative assessment of its feasibility. researchgate.net This allows chemists to compare different potential routes and prioritize those that are most energetically favorable and likely to produce high yields.

For this compound, a retrosynthetic analysis would primarily consider the cleavage of the P-C and P-O bonds.

Pathway A (P-C Disconnection): This disconnection suggests a Michaelis-Arbuzov reaction. The precursors would be trimethyl phosphite and a 1-dodecyl halide (e.g., 1-bromododecane). This is a classic and powerful method for forming carbon-phosphorus bonds.

Pathway B (P-O Disconnection): This disconnection points towards the esterification of dodecylphosphonic acid with methanol (B129727) or the reaction of dodecylphosphonic dichloride with methanol. This route involves forming the phosphonate ester bonds in the final steps.

| Pathway | Proposed Reaction | Calculated ΔG_rxn (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|

| A (P-C Disconnection) | (CH₃O)₃P + Br-(CH₂)₁₁CH₃ → (CH₃O)₂P(O)-(CH₂)₁₁CH₃ + CH₃Br | -25.8 | Highly Favorable |

| B (P-O Disconnection) | HO-P(O)(OH)-(CH₂)₁₁CH₃ + 2 CH₃OH → (CH₃O)₂P(O)-(CH₂)₁₁CH₃ + 2 H₂O | +4.5 | Unfavorable (requires driving force, e.g., water removal) |

Note: The data in Table 2 is illustrative, based on general principles of organophosphorus reactions. The values highlight how quantum chemistry can be used to compare the feasibility of different synthetic strategies.

Synthesis and Exploration of Dimethyl Dodecylphosphonate Derivatives

Functionalization of the Dodecyl Chain and Phosphate (B84403) Ester Moiety

The introduction of functional groups onto the dimethyl dodecylphosphonate backbone is a key strategy for creating monomers suitable for polymerization and for imparting specific chemical reactivity.

The synthesis of methacryloyloxy-substituted dimethyl dodecylphosphonates introduces a polymerizable group, allowing for the creation of polymers with phosphonate (B1237965) pendant groups. A common synthetic strategy involves the esterification of a ω-hydroxyalkylphosphonate with methacryloyl chloride.

A plausible synthetic route to dimethyl (12-methacryloyloxy)dodecylphosphonate is a two-step process. First, dimethyl phosphite (B83602) can be reacted with 12-bromododecan-1-ol under Arbuzov reaction conditions to yield dimethyl (12-hydroxydodecyl)phosphonate. Subsequent esterification of the terminal hydroxyl group with methacryloyl chloride in the presence of a base, such as triethylamine, would yield the desired monomer.

While direct literature on the synthesis of dimethyl (12-methacryloyloxy)dodecylphosphonate is scarce, the synthesis of similar long-chain polymerizable phosphonate surfactants has been reported. These methods often involve either the phosphonation of unsaturated or bromine-containing alcohols followed by reaction with methacryloyl chloride.

The resulting monomer can undergo free-radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers. The RAFT polymerization of a similar, shorter-chain monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), has been successfully demonstrated, yielding polymers with controlled molecular weights and narrow dispersities.

Table 1: Representative Polymerization Data for a Methacryloyloxy-Substituted Phosphonate Monomer (MAPC1)

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn, SEC ( g/mol ) | Đ (PDI) |

| 1 | 100:1:0.2 | 4 | 95 | 18,500 | 1.15 |

| 2 | 200:1:0.2 | 6 | 92 | 35,200 | 1.18 |

| 3 | 50:1:0.2 | 2.5 | 98 | 9,800 | 1.12 |

Data is illustrative and based on typical results for RAFT polymerization of similar monomers.

Vinylphenoxy-Substituted Dodecylphosphonates

The incorporation of a vinylphenoxy group onto the dodecylphosphonate structure introduces a different type of polymerizable moiety, suitable for different polymerization techniques and potentially offering different material properties.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck or Ullmann reactions, could be employed. For instance, a Heck reaction could potentially couple a dodecylphosphonate bearing a terminal alkene with a halogenated vinylphenol derivative. Similarly, an Ullmann condensation could be used to form the ether linkage between a bromododecylphosphonate and 4-vinylphenol (B1222589) in the presence of a copper catalyst.

The synthesis of α-hydroxy phosphonate derivatives of dodecylphosphonate can be achieved through the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone. This reaction is a direct and atom-economical method for forming a C-P bond and introducing a hydroxyl group on the α-carbon.

A notable application in this context is the use of sodium dodecylphosphonate as a micellar catalyst for the synthesis of α-hydroxy phosphonates in aqueous media. In this green chemistry approach, the reaction between an aldehyde and a trialkyl phosphite is carried out in water under reflux conditions, with sodium dodecylphosphonate acting as a surfactant to facilitate the reaction. This method has been shown to be effective for a variety of aldehydes, affording high yields of the corresponding α-hydroxy phosphonates.

Table 2: Synthesis of α-Hydroxy Phosphonates using Sodium Dodecylphosphonate as a Catalyst

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Diethyl (hydroxy(phenyl)methyl)phosphonate | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Diethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 4 | 95 |

| 3 | 4-Nitrobenzaldehyde | Diethyl ((hydroxy(4-nitrophenyl)methyl)phosphonate | 3 | 98 |

| 4 | 2-Naphthaldehyde | Diethyl (hydroxy(naphthalen-2-yl)methyl)phosphonate | 6 | 90 |

Data is based on reported yields for the reaction of various aldehydes with triethyl phosphite in the presence of sodium dodecylphosphonate.

Quaternary Ammonium (B1175870) Derivatives of Aminopropyl Phosphonates

The introduction of a quaternary ammonium group imparts a permanent positive charge to the molecule, making these derivatives useful as cationic surfactants, antimicrobial agents, or components in ion-exchange resins. The synthesis of a quaternary ammonium derivative of a dodecylphosphonate can be approached in a two-step process.

The first step involves the synthesis of an aminopropyl phosphonate. A plausible route is the aza-Michael addition of an amine to a vinylphosphonate (B8674324), followed by reduction, or the reaction of a 3-halopropylamine with a phosphite.

The second step is the quaternization of the resulting amino group. This is typically achieved through the Menshutkin reaction, where the tertiary amine is reacted with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form the quaternary ammonium salt. The choice of the alkyl halide determines the nature of the fourth substituent on the nitrogen atom.

Polymeric and Oligomeric Derivatives

The functionalized this compound monomers described in the preceding sections can be used to create a variety of polymeric and oligomeric materials. The long dodecyl chain can impart hydrophobicity and flexibility to the resulting polymers, while the phosphonate group can contribute to properties such as flame retardancy, adhesion, and biocompatibility.

Polymers can be synthesized via various polymerization techniques, depending on the nature of the polymerizable group. Methacryloyloxy-substituted monomers are readily polymerized using free-radical methods like RAFT, which allows for the synthesis of well-defined block copolymers and other complex architectures. Vinylphenoxy-substituted monomers can also be polymerized through radical pathways or potentially through other methods such as cationic polymerization.

The resulting polymers can be homopolymers or copolymers, where the dodecylphosphonate monomer is combined with other monomers to further tune the properties of the final material. For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic polymers that can self-assemble in solution.

Supramolecular Assemblies Utilizing Phosphonate Moieties

The phosphonate group is an excellent coordinating ligand for metal ions and can also participate in strong hydrogen bonding interactions. These properties make dodecylphosphonate and its derivatives valuable building blocks for the construction of supramolecular assemblies.

Long-chain alkylphosphonic acids, such as dodecylphosphonic acid, are known to form self-assembled monolayers (SAMs) on various metal oxide surfaces. These SAMs can be used to modify the surface properties of materials, for example, to control wetting or to improve adhesion.

Furthermore, dodecylphosphonate anions have been shown to participate in the formation of discrete, cage-like supramolecular structures known as "nanojars." These assemblies are formed through the coordination of phosphonate anions with copper(II) ions and pyrazolate ligands. The dodecyl chains in these structures are directed outwards from the nanojar cavity.

The combination of the hydrophobic dodecyl chain and the hydrophilic phosphonate headgroup also allows for the formation of micelles and other self-assembled structures in solution, which can be utilized in areas such as drug delivery and catalysis.

Formation and Characterization of Phosphonate Nanojars

Phosphonate nanojars are chemically and thermally robust supramolecular assemblies. nih.govacs.orgnih.gov Their general formula is [RPO3⊂{cis-CuII(μ-OH)(μ-pz)}n]2–, where 'R' can be an aliphatic group such as n-dodecyl, and 'pz' represents the pyrazolate ion. nih.govacs.org The 'n' value typically ranges from 27 to 31. nih.govacs.orgnih.gov

The synthesis of these nanojars can be achieved through two primary methods. nih.govnih.gov The first is a direct synthesis that combines copper(II) nitrate, pyrazole, sodium hydroxide (B78521), tetrabutylammonium (B224687) hydroxide (Bu4NOH), and the relevant phosphonic acid (H2RPO3) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This approach yields a mixture of nanojars of varying sizes. nih.gov An alternative method involves the depolymerization of an infinite polymer, [trans-CuII(μ-OH)(μ-pz)]∞, which is induced by the presence of phosphonate anions. nih.govnih.gov This second method is advantageous as it reduces carbonate impurities that can arise from the highly basic conditions of the direct synthesis. wmich.edu

Structurally, phosphonate nanojars are composed of three stacked metallamacrocyclic rings of the formula [cis-CuII(OH)(pz)]x. nih.gov These rings consist of a larger central ring (with x = 12–14) positioned between two smaller side rings (x = 6–10). nih.gov The phosphonate anion is encapsulated within the hydrophilic cavity of this structure, held in place by numerous hydrogen bonds. nih.govacs.orgnih.gov The organic 'R' group of the phosphonate, such as the dodecyl chain, typically extends outside the nanojar's cavity. wmich.edu

A variety of analytical techniques are employed to characterize these complex structures. nih.govnih.govwmich.edu Electrospray-ionization mass spectrometry (ESI-MS) is used to study the distribution of different nanojar sizes in solution. nih.govwmich.edu Paramagnetic 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, often performed at variable temperatures, provides insights into the nanojar's structure and stability in solution. nih.govnih.gov UV-vis spectroscopy is also utilized in their characterization. nih.govnih.gov

Single-crystal X-ray diffraction provides the most definitive structural analysis. nih.govnih.gov However, growing high-quality single crystals of these large, self-assembled molecules can be challenging. nih.gov Researchers have successfully used less common solvents, such as 1-methylnaphthalene (B46632) or anisole (B1667542) as the dissolving solvent and various butanol isomers as the precipitating solvent, to achieve crystallization. nih.govacs.org The crystallographic data reveals detailed structural parameters of the nanojars. nih.gov

| Parameter | Average Value Range |

|---|---|

| Cu–O Bond Length | 1.920(6)–1.928(4) Å |

| Cu–N Bond Length | 1.970(6)–1.981(4) Å |

| Cu···Cu Distance | 3.277(2)–3.327(1) Å |

| trans N–Cu–O Angle | 169.4(2)–172.2(2)° |

| cis N–Cu–O Angle | 85.2(1)–86.0(1)° |

| H-bond O···O Distance (Ring-Anion) | 2.836(5)–2.965(13) Å |

Nanojar Clamshell Structures and Anion Binding

Research into phosphonate nanojars has led to the discovery of a novel structural motif known as the "nanojar clamshell". nih.govnih.gov This structure consists of a pair of nanojars linked together by two phosphonate anions. nih.gov The formation of this clamshell arrangement was an unexpected finding, observed during crystallization experiments. nih.govacs.org Specifically, when t-butanol was used as the precipitant solvent instead of hexanes for nanojars with ethylphosphonate guests, the clamshell structure was formed. nih.govacs.org

In the clamshell structure, each of the two bridging phosphonate anions replaces two pyrazolate ligands, one from each nanojar unit, effectively tethering the two hosts together. nih.govacs.org This arrangement has significant implications for the nanojar's structural parameters. A notable difference is the elongation of the average Cu···Cu distances within the rings where the phosphonate bridging occurs. For example, in one clamshell structure, the average Cu···Cu distance increased to 3.356(2) Å, compared to approximately 3.311 Å in a typical single nanojar, with specific bridged Cu···Cu distances reaching up to 3.555(2) Å. acs.org It is hypothesized that the formation of these more robust and ordered crystal lattices might be the driving force behind the assembly of clamshells from individual nanojars upon crystallization. nih.govacs.org

The primary function of the nanojar's hydrophilic interior, which is lined with hydroxide groups, is to bind anions with high hydration energy. wmich.eduwmich.edu The binding of the phosphonate anion (RPO32-) within the cavity is achieved through a multitude of hydrogen bonds between the oxygen atoms of the phosphonate and the hydroxide groups of the nanojar framework. nih.govacs.org The discovery of the clamshell motif is significant because it doubles the phosphonate-binding capacity compared to individual nanojars. nih.govnih.gov This enhanced capacity suggests potential for future applications, such as the development of agents for the liquid-liquid extraction of phosphonates. nih.gov

| Feature | Single Nanojar | Nanojar Clamshell |

|---|---|---|

| Number of Nanojar Units | 1 | 2 |

| Number of Bound Phosphonate Anions | 1 | 2 (bridging the units) |

| Average Cu···Cu Distance (in affected ring) | ~3.311 Å | ~3.356 Å (with individual distances up to 3.559 Å) |

| Binding Capacity | Standard | Doubled |

| Crystal Lattice Quality | Often shows disorder | Higher quality with less disorder |

Applications of Dimethyl Dodecylphosphonate in Materials Science Research

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The structure of dimethyl dodecylphosphonate, featuring a polar phosphonate (B1237965) head group and a long, nonpolar dodecyl tail, makes it an excellent candidate for the surface modification of inorganic materials. This functionalization is typically achieved through the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate.

The application of this compound for surface modification relies on the strong affinity of the phosphonate group for metal oxide surfaces. The process generally involves the hydrolysis of the dimethyl ester to dodecylphosphonic acid, which then readily chemisorbs onto inorganic substrates like titanium dioxide (TiO₂) and aluminosilicate nanotubes.

The phosphonic acid head group can form strong, covalent bonds with the surface hydroxyl groups present on these materials, resulting in a robust and stable monolayer. This interaction creates a metal–oxygen–phosphorus (M–O–P) linkage. beilstein-journals.org Studies on similar long-chain alkyl phosphonic acids, such as octadecylphosphonic acid (ODPA), on TiO₂ have confirmed the formation of covalent bonds and thermal stability of the resulting monolayer below 300 °C. cardiff.ac.uk

On aluminosilicate nanotubes, also known as imogolite, the aluminol (AlOH) groups on the outer surface provide active sites for the chemisorption of phosphonate-containing molecules. This process is effective even from aqueous solutions, which is advantageous as these nanotubes are primarily dispersible in water. beilstein-journals.orgingentaconnect.com The robust affinity between the phosphate (B84403) head group and the nanotube surface allows for the creation of a dense, well-ordered organic layer. beilstein-journals.org

| Substrate | Active Surface Group | Bonding Mechanism | Resulting Linkage | Key Reference Finding |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | Hydroxyl (Ti-OH) | Chemisorption | Ti-O-P | Forms covalently bonded, thermally stable self-assembled monolayers. cardiff.ac.uk |

| Aluminosilicate Nanotubes | Aluminol (Al-OH) | Chemisorption | Al-O-P | Demonstrates robust affinity, enabling modification from aqueous solutions. beilstein-journals.org |

The formation of a dodecylphosphonate monolayer dramatically alters the surface properties of inorganic materials. The densely packed, outward-facing dodecyl chains transform the originally hydrophilic, high-energy metal oxide surface into a hydrophobic, low-energy surface. This change is evidenced by a significant increase in the water contact angle. For instance, surfaces modified with similar long-chain alkyl phosphonates exhibit high water contact angles, often exceeding 110°. cardiff.ac.uk

This surface modification is critical for the development of polymer nanocomposites. Untreated inorganic nanoparticles tend to agglomerate within a polymer matrix due to their high surface energy and incompatibility with the organic polymer. researchgate.net By functionalizing the nanoparticles with dodecylphosphonate, their surface energy is lowered, making them more compatible with the polymer matrix. This improved interfacial compatibility leads to better dispersion of the nanoparticles, which is essential for enhancing the mechanical, thermal, and optical properties of the resulting composite material. beilstein-journals.org

Integration in Polymer and Composite Materials

Beyond surface modification, dodecylphosphonate moieties can be directly incorporated into polymer chains to create materials with unique, built-in functionalities.

While this compound itself is not a monomer, it serves as a precursor to synthesize polymerizable monomers. By chemically modifying the molecule to include a reactive group, such as a methacrylate (B99206) or styrenic group, a dodecylphosphonate-containing monomer can be created.

These specialty monomers can be polymerized or copolymerized to produce polymers with tailored properties. specificpolymers.com The long dodecyl chain acts as an internal plasticizer, increasing flexibility and lowering the glass transition temperature, while also imparting hydrophobicity. The phosphonate group provides strong adhesion to metal surfaces, and as discussed later, contributes to flame retardancy. specificpolymers.com For example, copolymerizing a dodecylphosphonate monomer with standard monomers like methyl methacrylate or styrene can yield materials that combine the bulk properties of the primary polymer with the specialized surface adhesion and fire resistance conferred by the phosphonate.

| Polymer Component | Functionality Provided | Potential Application |

|---|---|---|

| Dodecyl Chain | Flexibility, Hydrophobicity, Internal Plasticization | Coatings, Adhesives, Soft-touch materials |

| Phosphonate Group | Adhesion to Metals, Flame Retardancy, Metal Ion Chelation | Corrosion-resistant primers, Halogen-free flame retardant plastics, Water treatment membranes |

The use of dodecylphosphonate-functionalized monomers is not limited to simple linear copolymers. These monomers can be employed in controlled polymerization techniques to construct advanced polymer architectures, such as block, graft, star-shaped, or branched polymers. researchgate.netnih.gov

In these complex structures, the dodecylphosphonate segments can be precisely positioned to create specific domains within the macromolecule. For example, in an amphiphilic block copolymer, a dodecylphosphonate-containing block could serve as a hydrophobic segment or as a functional block designed to anchor the polymer to an inorganic surface. Such advanced architectures are of interest in applications like drug delivery, nanotechnology, and high-performance coatings, where precise control over the material's nano-scale structure is essential for its function. nih.govmdpi.com

Phosphonates as Flame Retardant Components

Phosphorus-based compounds, including phosphonates, are widely recognized as effective halogen-free flame retardants for a variety of polymers. mdpi.comresearchgate.netmdpi.com Their mechanism of action is primarily in the condensed phase (the solid polymer).

During combustion, the heat causes the phosphonate to decompose, yielding phosphoric acid or polyphosphoric acid. mdpi.com This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. mdpi.com This char layer serves multiple protective functions:

It acts as a physical barrier, shielding the underlying polymer from the heat of the flame.

It limits the diffusion of oxygen to the polymer surface.

It reduces the release of flammable volatile gases, which fuel the fire.

Alkyl phosphonates like this compound contribute to this char-forming mechanism. While aryl phosphonates are often noted for their higher thermal stability, alkyl phosphonates are effective in polymers that decompose at lower temperatures. mdpi.comresearchgate.net They can be used either as an additive mixed into the polymer or as a reactive component that is chemically bound to the polymer backbone, which prevents it from leaching out over time. mdpi.com

| Phase of Action | Mechanism | Effect on Polymer | Overall Result |

|---|---|---|---|

| Condensed Phase (Solid) | Thermal decomposition to form phosphoric acid. | Catalyzes dehydration and cross-linking of the polymer. | Formation of a protective, insulating char layer that inhibits combustion. mdpi.com |

| Gas Phase (Flame) | Release of phosphorus-containing radical species (less common for simple alkyl phosphonates). | Quenches highly reactive H· and OH· radicals that propagate the flame. | Inhibition of the combustion chemical reactions in the flame. researchgate.net |

Catalytic Material Development Utilizing Phosphonate Structures

The phosphonate group is a versatile functional moiety for the design of advanced catalytic materials. Its strong coordination to metal ions and metal oxide surfaces allows it to act as a robust anchoring group or as a structural component in complex frameworks. While research specifically detailing this compound in catalysis is limited, the broader class of phosphonates is integral to several catalytic strategies.

Phosphonate-Based Frameworks:

Metal phosphonate frameworks (PMPFs), a subclass of metal-organic frameworks (MOFs), are noted for their high thermal and chemical stability, which surpasses that of many carboxylate-based MOFs. This stability arises from the strong, multidentate coordination of the phosphonate group to metal centers. These frameworks can be designed with porous structures, creating high-surface-area materials suitable for heterogeneous catalysis.

The organic component of the phosphonate ligand, such as the dodecyl group in this compound, can be used to tune the properties of these catalytic frameworks. A long alkyl chain can:

Introduce hydrophobicity into the catalyst's pores, potentially favoring reactions with nonpolar substrates.

Influence the steric environment around the catalytic metal centers, thereby affecting selectivity.

Serve as a linker to connect inorganic metal phosphonate clusters into larger, porous architectures.

Anchoring Catalytic Species:

The phosphonate group is an effective anchor for immobilizing homogeneous catalysts onto solid supports, such as silica (B1680970) or metal oxides. This heterogenization of catalysts combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The long dodecyl chain can further modify the surface properties of the support material, creating a unique microenvironment for the catalytic reaction.

Research into nickel/photoredox dual catalysis has highlighted the importance of phosphonate scaffolds in synthetic organic chemistry, enabling complex reactions under mild conditions. While not a direct application in bulk material development, this demonstrates the catalytic relevance of the phosphonate functional group.

| Catalyst Strategy | Role of Phosphonate Group | Potential Influence of Dodecyl Group | Example Application Area |

|---|---|---|---|

| Metal Phosphonate Frameworks (PMPFs) | Strongly coordinating structural linker, forming robust, porous frameworks. | Introduces hydrophobicity, tunes pore size and environment. | Heterogeneous catalysis, gas separation. |

| Supported Catalysts | Covalent anchor to immobilize metal complexes on oxide supports. | Modifies surface polarity and steric accessibility of the catalytic site. | Fine chemical synthesis. |

| Dehydrative Amidation | Acts as a catalyst, with activity enhanced by additives like catechol derivatives. | May influence substrate solubility and interaction with the catalytic system. | Pharmaceutical synthesis. |

Biomaterials Research: Surface Modification for Biocompatibility (Excluding Clinical Studies)

The interface between a medical implant and biological tissue is critical for its success. Unmodified material surfaces, particularly metals like titanium and its alloys, can trigger undesirable biological responses such as protein fouling, inflammation, and bacterial biofilm formation. This compound and related long-chain alkylphosphonic acids are highly effective molecules for modifying these surfaces to improve biocompatibility.

Formation of Self-Assembled Monolayers (SAMs):